MC1568
Description
Epigenetic Regulation and the Role of Histone Deacetylases
Epigenetic regulation refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence. These modifications play a critical role in various biological processes, including development, cell differentiation, and the maintenance of cellular homeostasis. One key mechanism of epigenetic regulation involves the post-translational modification of histone proteins, around which DNA is wrapped to form chromatin. nih.govmdpi.combmglabtech.com
Histone acetylation, the addition of an acetyl group to lysine (B10760008) residues on histone tails, is generally associated with a more open chromatin structure, allowing greater access for transcription factors and promoting gene expression. nih.govbmglabtech.comnih.gov This process is mediated by histone acetyltransferases (HATs). Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure and transcriptional repression. nih.govbmglabtech.comnih.govucl.ac.uk The balance between the activity of HATs and HDACs is therefore critical for maintaining proper gene expression patterns. nih.gov
The human HDAC family comprises 18 enzymes classified into four main classes based on their homology to yeast deacetylases and their enzymatic activity: Class I (HDACs 1, 2, 3, and 8), Class II (Class IIa: HDACs 4, 5, 7, and 9; Class IIb: HDACs 6 and 10), Class III (Sirtuins 1-7), and Class IV (HDAC11). mdpi.combmglabtech.comucl.ac.ukmdpi.comtandfonline.com Class I and IV HDACs are primarily nuclear, while Class IIa HDACs can shuttle between the cytoplasm and nucleus, and Class IIb HDACs are predominantly cytoplasmic. tandfonline.com
Dysregulation of HDAC activity and expression has been linked to various pathological conditions, including cancer, neurological disorders, and infectious diseases. nih.govmdpi.combmglabtech.comnih.govucl.ac.uk This aberrant activity can lead to the improper transcription of genes that regulate essential cellular functions such as proliferation, cell cycle progression, and apoptosis. mdpi.comnih.gov
Overview of Histone Deacetylase Inhibitors in Research
Given the significant role of HDACs in disease pathogenesis, inhibitors targeting these enzymes have garnered considerable interest as potential therapeutic agents and research tools. mdpi.combmglabtech.comnih.govucl.ac.ukmdpi.com Histone deacetylase inhibitors (HDACis) are a diverse group of compounds that interfere with the activity of HDACs, leading to increased acetylation of histones and other non-histone proteins. bmglabtech.comfrontiersin.orgresearchgate.net This can result in a range of cellular effects, including cell cycle arrest, differentiation, and apoptosis, often in a cell-type-dependent manner. mdpi.com
HDACis are broadly categorized based on their selectivity towards different HDAC classes or specific isoforms. While some inhibitors are pan-HDAC inhibitors, affecting multiple classes, others are designed to selectively target specific HDAC isoforms to potentially reduce off-target effects and improve efficacy for particular conditions. tandfonline.comacs.org Research into HDACis is ongoing, exploring their mechanisms of action and therapeutic potential in various diseases. mdpi.comfrontiersin.orgresearchgate.net
Contextualizing MC1568 as a Selective Histone Deacetylase Inhibitor
This compound is recognized as a selective inhibitor of Class IIa histone deacetylases. tocris.commedchemexpress.combpsbioscience.com This selectivity distinguishes it from pan-HDAC inhibitors and makes it a valuable tool for researchers investigating the specific roles of Class IIa HDACs in biological processes and disease states. tocris.comnih.govresearchgate.net
Research has demonstrated that this compound exhibits tissue-selective inhibition among Class II deacetylases in vivo. tocris.com Specifically, it has been shown to inhibit the activity of HDAC4 and HDAC5 in skeletal muscle and the heart, while notably not affecting HDAC3 activity. tocris.comnih.gov This selective inhibition profile allows for the dissection of the specific functions of HDAC4 and HDAC5 in these tissues.
Studies utilizing this compound have provided insights into the involvement of Class IIa HDACs in various cellular processes:
Myogenesis: this compound has been shown to arrest myogenesis, the process of muscle cell differentiation. This occurs through several mechanisms, including the stabilization of the myocyte enhancer factor 2D (MEF2D)-HDAC3/4 complex and the inhibition of differentiation-induced MEF2D acetylation. tocris.commedchemexpress.comnih.gov Data from studies in C2C12 cells and mice have supported these findings, showing that this compound blocks MEF2D transcriptional activity and inhibits HDAC4 and HDAC5 activity in muscle and heart tissue. nih.gov
Table 1: Effects of this compound on Myogenesis
| Effect Observed | Proposed Mechanism | Research Model |
| Arrests Myogenesis | Stabilizes MEF2D-HDAC3/4 complex; Inhibits differentiation-induced MEF2D acetylation | C2C12 cells, Mice |
| Blocks MEF2D activity | Inhibits HDAC4 and HDAC5 activity | C2C12 cells, Mice |
| Decreases MEF2D expression | Observed effect | Cultured muscle cells |
Neurite Growth: this compound has been found to promote neurite growth in dopaminergic and sympathetic neurons and offer protection against neurotoxicity induced by MPP+. researchgate.netfrontiersin.org Studies using siRNAs targeting individual Class IIa HDACs suggest that the positive effects on neurite growth mediated by Class IIa HDAC inhibition are specifically linked to the inhibition of HDAC5 and HDAC9, rather than HDAC4 and HDAC7. frontiersin.org this compound treatment in cultured rat dopaminergic neurons increased the expression of the neurotrophic factor BMP2 and its downstream transcription factor SMAD1, indicating a potential link to BMP signaling pathways. frontiersin.org
Table 2: Effects of this compound on Neurite Growth
| Effect Observed | Associated HDACs | Proposed Mechanism | Research Model |
| Promotes Neurite Growth | HDAC5, HDAC9 | Upregulation of BMP2 and SMAD1; BMP signaling pathway | Dopaminergic and sympathetic neurons, Rat dopaminergic neurons |
| Protects against neurotoxicity | Not specified | Not fully elucidated in this context | Neurons exposed to MPP+ |
Kidney Injury and Fibrosis: Research in murine models of kidney disease has explored the effects of this compound. In a model of nephrotic syndrome induced by Adriamycin (ADR), this compound administration ameliorated proteinuria and podocyte injury. frontiersin.orgnih.gov It also restored cytoskeleton structure and suppressed the expression of desmin and α-SMA in cultured human podocytes treated with ADR. frontiersin.orgnih.gov Mechanistically, this compound inhibited ADR-induced β-catenin activation. frontiersin.orgnih.gov In a murine model of renal fibrosis induced by unilateral ureteral obstruction (UUO), this compound reduced the deposition of extracellular matrix proteins and inhibited the activation of renal interstitial fibroblasts. nih.gov It also suppressed the expression of profibrotic molecules and increased the expression of antifibrotic proteins and matrix metalloproteinases. nih.gov
Table 3: Effects of this compound in Kidney Disease Models
| Condition Studied | Research Model | Key Findings | Proposed Mechanism |
| Nephrotic Syndrome | Murine (ADR-induced) | Ameliorated proteinuria and podocyte injury; Restored cytoskeleton; Suppressed desmin and α-SMA expression | Inhibited β-catenin activation |
| Renal Fibrosis | Murine (UUO-induced) | Reduced ECM deposition; Inhibited fibroblast activation; Suppressed profibrotic molecules; Increased antifibrotic proteins and MMPs | Suppression of TGF-β/Smad3 pathway |
Insulin (B600854) Secretion: Studies investigating the role of HDACs in type 2 diabetes (T2D) have shown that this compound improves insulin secretion in islets from donors with T2D. nih.gov It also rescued mitochondrial dysfunction and apoptosis in clonal β-cells overexpressing Hdac7, suggesting that specific HDAC7 inhibitors could be potential therapeutic options for T2D. nih.gov
These findings highlight this compound's utility as a research tool to dissect the specific functions of Class IIa HDACs in various biological contexts and their potential implications in disease pathogenesis. Its selectivity allows researchers to attribute observed effects to the inhibition of this specific HDAC subclass, contributing to a more nuanced understanding of epigenetic regulatory mechanisms.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[5-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-20-14(5-6-15(20)8-10-17(22)19-23)7-9-16(21)12-3-2-4-13(18)11-12/h2-11,23H,1H3,(H,19,22)/b9-7+,10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDIFLSJMFDTCQ-FIFLTTCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852475-26-4 | |
| Record name | (2E)-3-[5-[(1E)-3-(3-Fluorophenyl)-3-oxo-1-propen-1-yl]-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852475-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular and Cellular Mechanisms of Mc1568 Action
Target Specificity and Selectivity Profile
MC1568 demonstrates a notable selectivity profile among the various classes of HDAC enzymes. Its inhibitory effects are predominantly directed towards Class II HDACs, with a marked preference for the Class IIa subfamily.
Inhibition of Class IIa Histone Deacetylases (HDAC4, HDAC5, HDAC7, HDAC9)
This compound is widely characterized as a selective inhibitor of Class IIa HDACs, including HDAC4, HDAC5, HDAC7, and HDAC9. caymanchem.comtocris.combpsbioscience.comguidetopharmacology.orgselleckchem.comresearchgate.nethellobio.comfrontiersin.orgfrontiersin.orgnih.govacs.org Studies have shown a significant selectivity for Class II HDACs, reported to be greater than 170-fold over Class I HDACs, specifically HDAC1. caymanchem.comresearchgate.net Investigations in skeletal muscle and the heart have indicated that this compound inhibits the activity of HDAC4 and HDAC5 in a tissue-selective manner. tocris.combpsbioscience.comselleckchem.comnih.gov Furthermore, research in human breast cancer ZR-75.1 cell lysates demonstrated that this compound inhibits HDAC4 activity. selleckchem.com In neuronal cells, this compound has also been shown to reduce HDAC4 protein expression. oup.com Inhibition of HDAC5 and HDAC9 by this compound has been linked to the promotion of neurite growth. frontiersin.org
Inhibition of Class IIb Histone Deacetylases (HDAC6, HDAC10)
Beyond its activity on Class IIa enzymes, this compound has also been reported to inhibit Class IIb HDACs, namely HDAC6 and HDAC10. bpsbioscience.comguidetopharmacology.orgapexbt.com Evidence for HDAC6 inhibition includes the observation of increased acetyl-tubulin levels in MCF-7 cells treated with this compound. selleckchem.com The inhibition of HDAC10 by this compound may involve the disruption of shared signaling pathways or cellular functions essential for HDAC10's deacetylase activity. scbt.com
Modulation of HDAC11 Activity
This compound has shown inhibitory effects on HDAC11, the sole member of Class IV HDACs. An IC50 value of 21 µM for this compound against HDAC11 has been reported. ucla.edu The development of a novel HDAC11 inhibitor based on modifications of the this compound structure further suggests that this compound itself possesses some activity against HDAC11. researchgate.net
Lack of Inhibition of Class I Histone Deacetylase Activity
A key characteristic of this compound's selectivity is its minimal or negligible inhibitory effect on Class I HDAC enzymes, which include HDAC1, HDAC2, and HDAC3. caymanchem.comtocris.combpsbioscience.comselleckchem.comnih.gov The reported selectivity of greater than 170-fold over Class I HDACs, including HDAC1, underscores this specificity. caymanchem.comresearchgate.net Studies using human breast cancer cell lysates have confirmed that this compound does not inhibit HDAC1 activity, while effectively inhibiting HDAC4. selleckchem.com
The following table summarizes some reported IC50 values for this compound against different HDAC enzymes:
| HDAC Isoform | IC50 (µM) | Reference |
| Maize HD1-A | 0.1 | selleckchem.com |
| Class IIa | 0.22 | selleckchem.com |
| HDAC11 | 21 | ucla.edu |
| Maize Class II | 22 | bpsbioscience.comapexbt.com |
Note: IC50 values can vary depending on the experimental system and methodology used.
Impact on Gene Expression and Chromatin Dynamics
The selective inhibition of HDACs by this compound leads to significant alterations in gene expression and chromatin dynamics. By inhibiting deacetylase activity, this compound can increase the acetylation levels of histone proteins, particularly histones H3 and H4. selleckchem.comfrontiersin.orgnih.gov Increased histone acetylation is generally associated with a more open chromatin structure, which can facilitate the binding of transcription factors and RNA polymerase machinery, thereby promoting gene transcription. This compound has been shown to modulate the expression of various genes, including globin genes. caymanchem.comtocris.com It can suppress the expression of interleukin-8 (IL-8) in human melanoma cells. hellobio.commedchemexpress.comnih.gov Additionally, this compound has been reported to induce the expression of the cell cycle regulator P21waf1. nih.gov In the context of adipogenesis, this compound inhibits the expression of genes like Ucp1, Pparγ, and Prdm16, while stimulating the expression of Pgc1α, Pgc1β, Acox1, and Cidea in brown adipocytes. researchgate.net It can also increase the promoter activity, gene, and protein expression of NCX3. nih.gov this compound's influence on gene expression extends to interfering with nuclear receptor-dependent differentiation pathways mediated by RAR and PPARγ. bpsbioscience.comselleckchem.comapexbt.commedchemexpress.com Its action can lead to alterations in histone acetylation patterns and perturb downstream signaling pathways involved in gene expression regulation. scbt.com this compound has also been observed to induce dynamic chromatin changes at specific gene promoters, increasing histone acetylation and the recruitment of transcription factors. nih.gov Changes in chromatin dynamics have also been noted in studies involving this compound in the context of laminopathies. frontiersin.org
Regulation of Transcription Factor Activity
This compound's effects on gene expression are closely linked to its ability to regulate the activity of various transcription factors. A prominent example is its interaction with the MEF2 (myocyte enhancer factor 2) family of transcription factors. This compound can arrest myogenesis by decreasing the expression of myocyte enhancer factor 2D (MEF2D), stabilizing the HDAC4-HDAC3-MEF2D complex, and inhibiting differentiation-induced MEF2D acetylation. tocris.combpsbioscience.comselleckchem.comnih.govapexbt.commedchemexpress.comresearchgate.net In melanoma cells, this compound suppresses the binding of c-Jun to the IL-8 promoter and affects the recruitment of histones H3 and H4, RNA polymerase II, and TFIIB to the c-Jun promoter, ultimately suppressing c-Jun expression. medchemexpress.comnih.gov this compound has also been shown to stimulate the expression of cardiac differentiation-related transcription factors such as NKX2-5, HOPX, GATA4, and MEF2C. mdpi.com It impacts the complex formed by DREAM, HDAC4, and HDAC5, which is involved in the epigenetic downregulation of NCX3 gene transcription. nih.gov The inhibition of HDAC10 by this compound may influence protein-protein interactions and protein stability, thereby affecting cellular processes regulated by this enzyme. scbt.com this compound's interference with RAR- and PPARγ-mediated differentiation pathways highlights its impact on nuclear receptor activity. bpsbioscience.comselleckchem.comapexbt.commedchemexpress.com Furthermore, this compound can affect the acetylation status of HDAC2, which in turn can influence its interaction with lamin A/C. frontiersin.org It has also been observed to upregulate the expression of the neurotrophic factor BMP2 and its downstream transcription factor SMAD1. frontiersin.org
Interference with Nuclear Receptor-Mediated Differentiation (RAR, PPARγ)
This compound has been demonstrated to interfere with differentiation pathways mediated by nuclear receptors, specifically Retinoic Acid Receptors (RAR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). apexbt.combpsbioscience.comselleckchem.commedchemexpress.comnih.gov In F9 cells, this compound specifically blocks endodermal differentiation. selleckchem.commedchemexpress.comnih.gov Furthermore, in 3T3-L1 cells, this compound attenuates PPARγ-induced adipogenesis. apexbt.comselleckchem.commedchemexpress.comnih.gov Studies using in vivo reporting PPRE-Luc mice have also indicated that this compound impairs PPARγ signaling, predominantly in heart and adipose tissues. apexbt.comnih.gov This interference with nuclear receptor-mediated differentiation pathways underscores the broader impact of Class II HDAC inhibition by this compound on cellular fate determination.
β-Catenin Pathway Inhibition
Recent research indicates that this compound can inhibit the activation of the β-catenin pathway. nih.gov In studies involving Adriamycin (ADR)-treated podocytes, this compound at a concentration of 10 μM was found to markedly block activated β-catenin expression. nih.gov This inhibition of β-catenin activation by this compound is suggested as a potential mechanism contributing to its protective effects against podocyte injury and proteinuria. nih.gov
Effects on Protein Acetylation Beyond Histones (e.g., Acetyl-tubulin)
While HDACs are well-known for their role in deacetylating histones, they also target a variety of non-histone proteins, influencing their function and stability. This compound, as a Class II HDAC inhibitor, affects the acetylation status of certain non-histone proteins, notably alpha-tubulin. Increased levels of acetylated tubulin (AcTub) have been observed in selected organs of mice treated with this compound in a dose-dependent manner. nih.gov This effect on tubulin acetylation is considered a marker for the cellular activity of HDAC6, a Class IIb HDAC that functions as a microtubule deacetylase. plos.orgplos.org In MCF-7 cells, this compound (20 μM) increased the levels of acetyl-tubulin, indicating an inhibitory effect on HDAC6. selleckchem.comabsin.cn Similarly, in hepatic stellate cells treated with this compound, a clear increase in acetylated tubulin was observed, further indicating decreased Class II HDAC activity. plos.org However, studies in pancreatic cancer cells (PANC-1 and BxPC-3) treated with this compound (5 µM or 10 µM) showed no impact on alpha-tubulin acetylation, suggesting potential cell-type specific effects or differential sensitivity of HDAC6 to this compound depending on the cellular context. plos.org
Influence on Cellular Processes
This compound's impact on HDAC activity and downstream signaling pathways translates into observable effects on fundamental cellular processes, including cell cycle regulation and apoptosis.
Cell Cycle Regulation
The influence of this compound on cell cycle regulation appears to be context-dependent. In some cancer cell lines, this compound has been reported to have minimal effects on cell cycle progression when used alone. For instance, in pancreatic cancer cell lines (PANC-1 and BxPC-3), treatment with this compound (5 µM) showed no obvious effect on cell cycle progression. plos.org Similarly, in MCF-7 breast cancer cells, this compound at 5 µmol/L did not induce cell cycle arrest in the same manner as the pan-HDAC inhibitor TSA, although another Class II inhibitor, MC1575, did show a dose-dependent antiproliferative effect and induced cell cycle arrest at a different phase than TSA. aacrjournals.org
However, other studies suggest a role for this compound in influencing cell cycle regulatory gene expression. Treatment with this compound inhibited cell cycle regulatory gene expression, vascular smooth muscle cell (VSMC) proliferation, DNA synthesis, and VSMC hypertrophy in vivo and in vitro in the context of angiotensin II-induced hypertension. nih.gov This suggests that this compound can impact cell cycle progression in specific cell types and pathological conditions.
Apoptosis Induction and Prevention
This compound's effect on apoptosis also varies depending on the cell type and the specific stimulus. In some cancer cell lines, this compound alone has shown minimal effects on apoptosis. For example, in pancreatic cancer cells (PANC-1 and BxPC-3), this compound (5 µM) had no obvious effect on apoptosis. plos.org In MCF-7 breast cancer cells, in contrast to the pan-HDAC inhibitor TSA, MC1575 (another Class II inhibitor) had no effect on apoptosis. aacrjournals.org Some sources even suggest that this compound was shown devoid of cell cycle and apoptotic effects in diverse human cancer cell lines. plos.org
Conversely, this compound has demonstrated protective effects against apoptosis induced by specific insults. This compound inhibited thimerosal-induced apoptotic cell death in neuronal cells by preventing the upregulation of HDAC4 protein. oup.comnih.govoup.com This neuroprotective effect was observed in SH-SY5Y cells and cortical neurons, where this compound prevented thimerosal-induced increases in HDAC4 levels and caspase-3 cleavage. oup.comnih.govoup.com Furthermore, this compound treatment rescued β-cell dysfunction, including increased apoptosis, caused by Hdac7 upregulation in clonal β-cells. nih.gov These findings highlight the potential of this compound to prevent apoptosis in specific contexts, particularly those involving the upregulation or activity of certain Class II HDACs like HDAC4 and HDAC7.
Differentiation Processes (e.g., Myogenesis, Adipogenesis, Endodermal Differentiation)
This compound has been shown to interfere with several differentiation processes, notably myogenesis, adipogenesis, and endodermal differentiation, by modulating nuclear receptor-dependent signaling pathways medchemexpress.combioscientifica.comnih.gov.
Myogenesis: this compound has been observed to arrest myogenesis in cultured muscle cells apexbt.commedchemexpress.comselleckchem.com. This inhibition is mediated through several mechanisms involving the myocyte enhancer factor 2D (MEF2D). This compound decreases MEF2D expression, stabilizes the complex formed by HDAC4, HDAC3, and MEF2D, and inhibits the differentiation-induced acetylation of MEF2D apexbt.commedchemexpress.comnih.gov. In skeletal muscle and heart tissue in vivo, this compound selectively inhibits the activity of HDAC4 and HDAC5 while not affecting HDAC3 activity, thereby maintaining MEF2-HDAC complexes in a repressed state tocris.commedchemexpress.comnih.gov.
Adipogenesis: this compound attenuates adipogenesis induced by PPARγ agonists like troglitazone (B1681588) and rosiglitazone (B1679542) in 3T3-L1 cells medchemexpress.combioscientifica.comnih.govresearchgate.net. This effect is likely due to the attenuation of PPARγ expression induced by these agonists in the presence of this compound bioscientifica.comresearchgate.net. While this compound partially blocks adipogenesis, class I-selective HDAC inhibitors have been shown to block it completely, suggesting different mechanisms of action between the two classes of inhibitors in this process bioscientifica.comnih.govresearchgate.net.
Endodermal Differentiation: In F9 embryonal carcinoma cells, this compound specifically blocks endodermal differentiation induced by retinoic acid medchemexpress.combioscientifica.comnih.gov. This block is observed despite this compound not affecting the retinoic acid-induced maturation of promyelocytic NB4 cells bioscientifica.comnih.gov. The inhibition of endodermal differentiation in F9 cells by this compound is evidenced by altered cell morphology and the impaired induction of differentiation markers such as collagen IV, thrombomodulin, SPARC, and laminin (B1169045) B1 bioscientifica.com.
The interference of this compound with differentiation processes highlights the crucial roles of class II HDACs in these pathways, often involving interactions with nuclear receptors like RAR and PPARγ bpsbioscience.commedchemexpress.combioscientifica.comnih.gov.
Mitochondrial Function and Energetic Status
This compound has been investigated for its effects on mitochondrial function and cellular energetic status, particularly in the context of certain disease models.
In studies involving clonal β-cells overexpressing HDAC7, this compound treatment rescued impairments in mitochondrial respiration and ATP content that were caused by the elevated HDAC7 levels nih.govnih.gov. This suggests that inhibition of HDAC7, a class IIa HDAC, by this compound can protect β-cells from mitochondrial dysfunction nih.gov.
Furthermore, research on human dilated myocardium-derived mesenchymal stem/stromal cells (hmMSCs) has shown that this compound, along with other HDAC inhibitors, can improve mitochondrial activity mdpi.comresearchgate.net. Studies indicate that this compound treatment can increase mitochondrial membrane potential (MMP) and total ATP levels in these cells mdpi.comresearchgate.net. This improvement in energetic status is potentially linked to the initiation of cardiomyogenic differentiation observed with HDAC inhibitors mdpi.com.
However, it is worth noting that studies comparing the effects of different classes of HDAC inhibitors on mitochondrial function have shown varying results. For instance, in C2C12 myotubes, a class I-selective HDAC inhibitor promoted mitochondrial biogenesis and oxidative metabolism, while this compound treatment resulted in mitochondria similar to control cells diabetesjournals.org. This suggests that the impact of HDAC inhibitors on mitochondrial function can be class-specific and context-dependent.
Data regarding the effects of this compound on mitochondrial function and ATP levels in specific cell types are summarized in the table below:
| Cell Type | Condition | Effect of this compound Treatment | Reference |
| Clonal β-cells overexpressing HDAC7 | Impaired mitochondrial respiration & ATP | Rescued mitochondrial respiration and ATP content | nih.govnih.gov |
| Human dilated myocardium-derived hmMSCs | Lower mitochondrial membrane potential & ATP | Increased mitochondrial membrane potential and ATP levels | mdpi.comresearchgate.net |
| C2C12 myotubes | Normal | Mitochondria similar to control (compared to Class I inhibitor) | diabetesjournals.org |
These findings suggest that this compound's influence on mitochondrial function and energetic status is closely tied to its role as a class II HDAC inhibitor and can play a part in its effects on cell differentiation and function in specific cellular contexts.
Investigative Methodologies and Research Models Utilizing Mc1568
In Vitro Cell Line Studies
In vitro studies using MC1568 allow for controlled examination of its effects on specific cell types, providing insights into the cellular mechanisms influenced by class IIa HDAC inhibition.
Research using cancer cell lines has explored the impact of this compound on proliferation, cell cycle, and differentiation.
In human breast cancer cell lines, this compound has shown effects on histone acetylation and cell cycle progression. In MCF-7 cells, this compound at 20 µM increased the accumulation of acetylated H3 and H4 histones and acetyl-tubulin, indicating inhibition of HDAC6. selleckchem.comselleck.co.jpaacrjournals.org In ZR-75.1 cell lysates, this compound (5 µM) inhibited HDAC4 activity but showed no inhibition against HDAC1. selleckchem.comselleck.co.jp Studies in MCF-7 cells treated with 5 µM this compound showed induction of cell cycle arrest in the G1 phase. aacrjournals.org
This compound has also been investigated in promyelocytic NB4 cells, where it did not affect retinoic acid-induced maturation. selleckchem.comselleck.co.jp
In glioblastoma cell lines such as human U87MG and rat C6 cells, this compound has been shown to impair vasculogenic mimicry, a process by which aggressive tumor cells form tube-like structures. mdpi.com In U87MG cells, this compound at 50 nM significantly reduced tube formation compared to control conditions. mdpi.com In C6 cells, this compound at 50 nM reduced vascular tube formation by 68%. mdpi.com
Studies in pancreatic cancer cell lines (AsPC-1, BxPC-3, and PANC-1) indicated that this compound had limited inhibition of cell growth. Treatments with this compound (0–10 µM) resulted in an estimated IC50 of 29.7 µM in PANC-1 cells. nih.gov While this compound treatment resulted in acetylation of histone H4 in PANC-1 cells, the effect was less pronounced compared to a class I selective inhibitor, and there was no impact on alpha-tubulin acetylation. nih.gov this compound was shown to be devoid of cell cycle and apoptotic effects in diverse human cancer cell lines. plos.org
| Cell Line | This compound Concentration | Observed Effect | Reference |
| MCF-7 | 20 µM | Increased acetylated H3, H4, and acetyl-tubulin | selleckchem.comselleck.co.jpaacrjournals.org |
| MCF-7 | 5 µM | G1 cell cycle arrest | aacrjournals.org |
| ZR-75.1 lysates | 5 µM | Inhibited HDAC4, no inhibition of HDAC1 | selleckchem.comselleck.co.jp |
| NB4 | Not specified | Did not affect retinoic acid-induced maturation | selleckchem.comselleck.co.jp |
| U87MG | 50 nM | Impaired vasculogenic mimicry (reduced tube formation) | mdpi.com |
| C6 | 50 nM | Reduced vascular tube formation (68%) | mdpi.com |
| PANC-1 | 0–10 µM | Limited growth inhibition (IC50 ~29.7 µM) | nih.gov |
| PANC-1 | 5 and 10 µM | Acetylation of histone H4 (less than class I inhibitor), no impact on alpha-tubulin acetylation | nih.gov |
This compound has been investigated for its potential neuroprotective effects in neuronal cell models.
In SH-SY5Y cells and cultured rat dopaminergic neurons, this compound has been shown to partially protect against cell death induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) and MPP+. researchgate.netmdpi.comresearchgate.netportlandpress.com this compound prevented thimerosal-induced cell death in SH-SY5Y cells (at 3 µM) and cortical neurons (at 5 µM) by blocking the increase in HDAC4 protein levels. oup.com
Pharmacological inhibition of class IIa HDACs using this compound promoted neurite growth and branching in SH-SY5Y cells, cultured rat ventral midbrain dopaminergic neurons, and cultured sympathetic neurons. portlandpress.com This was associated with a significant increase in acetylated H3-S11K15 levels. portlandpress.com this compound treatment also promoted cell survival in these models. portlandpress.com
Studies suggest that this compound may upregulate bone morphogenetic protein (BMP) signaling, a pathway known to be neuroprotective for dopaminergic neurons. researchgate.net this compound has been shown to upregulate the expression of BMP2 and its downstream signaling molecule, SMAD1, in SH-SY5Y cells. researchgate.netresearchgate.net
| Cell Type | This compound Effect | Key Findings | Reference |
| SH-SY5Y cells, Dopaminergic Neurons | Partial protection against neurotoxin-induced cell death (e.g., 6-OHDA, MPP+) | Associated with blocking HDAC4 increase and potential upregulation of BMP signaling. | researchgate.netmdpi.comresearchgate.netportlandpress.comoup.com |
| SH-SY5Y cells, Cortical Neurons | Protection against thimerosal-induced cell death | Blocked thimerosal-induced HDAC4 protein increase. | oup.com |
| SH-SY5Y cells, Dopaminergic Neurons, Sympathetic Neurons | Promoted neurite growth and branching, increased cell survival | Increased acetylated H3-S11K15 levels; Upregulated BMP2 and SMAD1 in SH-SY5Y cells. | researchgate.netresearchgate.netportlandpress.com |
This compound has been used to study myogenesis and the role of class IIa HDACs in muscle differentiation.
In C2C12 cells, a mouse myoblast cell line, this compound has been shown to arrest myogenesis. tocris.comselleckchem.comselleck.co.jpnih.gov This effect is associated with a decrease in myocyte enhancer factor 2D (MEF2D) expression, stabilization of the HDAC4-HDAC3-MEF2D complex, and inhibition of differentiation-induced MEF2D acetylation. selleckchem.comselleck.co.jp this compound interferes with RAR- and PPARγ-mediated differentiation-inducing signaling pathways in these cells. selleckchem.comselleck.co.jp
However, some studies have indicated that the anti-myogenic activity of this compound in C2C12 cells might be due to off-target actions, as it failed to block the enzymatic activity of class IIa HDACs in some in vitro assays. nih.gov Despite this, this compound was shown to repress MEF2-dependent reporter gene activity in C2C12 cells. nih.gov this compound interferes with myogenic signaling by blocking HDAC enzymatic activity and MEF2-mediated transactivation in C2C12 cells. agscientific.com
| Cell Line | This compound Effect | Key Findings | Reference |
| C2C12 cells | Arrested myogenesis | Decreased MEF2D expression, stabilized HDAC4-HDAC3-MEF2D complex, inhibited differentiation-induced MEF2D acetylation, interfered with RAR- and PPARγ-mediated pathways. | tocris.comselleckchem.comselleck.co.jpnih.gov |
| C2C12 cells | Repressed MEF2 activity | May involve off-target effects, but represses MEF2-dependent reporter gene activity. | nih.govagscientific.com |
Studies using 3T3-L1 cells, a mouse adipocyte precursor cell line, have investigated the role of this compound in adipogenesis.
This compound has been shown to attenuate PPARγ-induced adipogenesis in 3T3-L1 cells. selleckchem.comselleck.co.jpresearchgate.netescholarship.org While pan-HDAC inhibitors or class I selective inhibitors can completely block adipogenesis, this compound shows a different mode of action by attenuating the process. researchgate.netescholarship.org this compound interferes with PPARγ-mediated differentiation-inducing signaling pathways in 3T3-L1 cells. selleckchem.comselleck.co.jpresearchgate.net
| Cell Line | This compound Effect | Key Findings | Reference |
| 3T3-L1 cells | Attenuates PPARγ-induced adipogenesis | Interferes with PPARγ-mediated differentiation signaling pathways. | selleckchem.comselleck.co.jpresearchgate.netescholarship.org |
This compound has been studied in podocytes to investigate its effects on kidney injury models.
In cultured human podocytes treated with Adriamycin (ADR), this compound inhibited ADR-induced podocyte injury. x-mol.netfrontiersin.orgnih.govnih.gov Inhibition of class IIa HDACs with this compound restored cytoskeleton structure and suppressed the expression of desmin and α-SMA, markers associated with podocyte injury and epithelial-mesenchymal transition (EMT). x-mol.netfrontiersin.orgnih.govnih.gov Mechanistically, this compound inhibited ADR-induced β-catenin activation in vitro. x-mol.netfrontiersin.orgnih.govnih.gov
| Cell Type | This compound Effect | Key Findings | Reference |
| Cultured human podocytes | Inhibited ADR-induced injury | Restored cytoskeleton structure, suppressed desmin and α-SMA expression, inhibited ADR-induced β-catenin activation. | x-mol.netfrontiersin.orgnih.govnih.gov |
Research involving pancreatic beta-cells has explored the influence of this compound on cell development and function.
Treatment of pancreatic explants with this compound has been reported to amplify the pool of beta- and delta-cells. nih.govmdpi.com This effect is suggested to involve the regulation of the stability of HDAC-MEF2A complexes and the enhancement of Pax4 expression, a key factor for beta- and delta-cell differentiation. nih.govmdpi.com
However, studies using neonatal porcine islet cell clusters (NPICCs) showed that selective class II HDAC inhibitors like this compound did not significantly increase insulin (B600854) gene expression or promote differentiation of alpha and delta cells, unlike class I HDAC inhibitors. mdpi.comuni-muenchen.de This suggests potential differences in the regulation of pancreatic endocrine cell differentiation between species. mdpi.com
In clonal INS-1 beta cells, this compound was used as a pharmacological inhibitor to investigate the role of HDAC7. d-nb.info Inhibition of HDAC7 activity with pharmacological inhibitors, including this compound, or siRNA-mediated knockdown restored glucose-stimulated insulin secretion in beta cells overexpressing HDAC7. d-nb.info
| Cell Type | This compound Effect | Key Findings | Reference |
| Pancreatic explants (rat) | Amplified beta- and delta-cell pool | Suggested to involve regulation of HDAC-MEF2A complexes and enhanced Pax4 expression. | nih.govmdpi.com |
| Neonatal porcine islet cell clusters (NPICCs) | No significant effect on insulin gene expression or alpha/delta cell differentiation | Contrasts with effects of class I HDAC inhibitors, suggesting species differences in regulation. | mdpi.comuni-muenchen.de |
| Clonal INS-1 beta cells | Restored glucose-stimulated insulin secretion in HDAC7-overexpressing cells | Used as an inhibitor to show that inhibiting HDAC7 activity can restore function in cells with elevated HDAC7. | d-nb.info |
Human Umbilical Vein Endothelial Cells (HUVECs)
Human Umbilical Vein Endothelial Cells (HUVECs) are frequently used to study endothelial function and the impact of various compounds on the vasculature. Research using this compound in HUVECs has focused on its effects on histone acetylation and processes like endothelial-mesenchymal transition (EndMT).
Studies have shown that in HUVECs, nitric oxide (NO) can inhibit serum-induced histone acetylation and enhance HDAC activity. nih.govahajournals.org this compound, as a selective Class II HDAC inhibitor, was found to rescue serum-dependent histone acetylation in NO-treated HUVECs, suggesting a specific role for Class II HDACs in this process. nih.govahajournals.org This effect was not observed with a Class I HDAC inhibitor, further highlighting the specificity of this compound. nih.govahajournals.org The mechanism involves NO-induced nuclear shuttling of HDAC4 and HDAC5, which is dependent on the activation of protein phosphatase 2A (PP2A). nih.govahajournals.orgfrontiersin.org
This compound has also been used to investigate EndMT in endothelial cells. EndMT is a process where endothelial cells acquire mesenchymal characteristics, contributing to various pathologies including atherosclerosis. Research in human coronary artery endothelial cells (HCAECs) and HUVECs has demonstrated that EndMT is associated with increased expression of HDAC9. jci.orgjci.org Treatment with this compound prevented the EndMT-induced increase in HDAC9 mRNA and protein expression in a dose-dependent manner. jci.orgjci.org this compound was also shown to reverse the EndMT-induced gene expression of SLUG and other mesenchymal genes in HUVECs treated with TGF-β2 and IL-1β. jci.org
Mesenchymal Stem/Stromal Cells (MSCs)
Mesenchymal Stem/Stromal Cells (MSCs) are multipotent stromal cells that can differentiate into various cell types, including chondrocytes, osteoblasts, and adipocytes. This compound has been investigated for its potential to influence MSC differentiation.
This compound has been reported to potently induce the differentiation of human MSCs into chondrocytes with an EC50 of 100 nM. tocris.com This suggests a role for Class IIa HDACs in regulating chondrogenic differentiation of MSCs. While some studies on HDAC inhibitors in MSCs have focused on their impact on DNA repair and survival under stress conditions, the specific effects of this compound on these processes in MSCs are less extensively documented in the provided search results compared to its differentiation-inducing properties. researchgate.net
Microglial Cells
Microglial cells are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation. The role of HDACs in regulating microglial activation and function is an area of ongoing research, and this compound has been utilized to explore the involvement of Class IIa HDACs.
Studies investigating the effects of HDAC inhibitors on microglial activation have shown that this compound can influence the inflammatory response in these cells. In mixed glial cell cultures stimulated with lipopolysaccharide (LPS), this compound dose-dependently increased the production of TNF-α and potentiated the LPS-induced release of IL-1β, while significantly reducing the production of IL-10. biorxiv.org This is in contrast to the effects of a Class I HDAC inhibitor, which reduced TNF-α release. biorxiv.org
Research also indicates that modification of the this compound structure has led to the development of novel HDAC inhibitors with specific effects on microglial autophagy and nitric oxide production. nih.govucla.edu While this compound itself did not induce LC3 cleavage (an autophagy marker) in certain human microglial cell lines, a derivative showed specific autophagy initiation. ucla.edu This highlights the potential for developing more targeted compounds based on the this compound structure to modulate microglial function.
Ex Vivo Organ and Tissue Explant Studies
Ex vivo studies using organ and tissue explants allow for the investigation of compound effects in a more complex, three-dimensional environment that retains some of the native tissue architecture and cell-cell interactions.
Human Pancreatic Islets
Human pancreatic islets are clusters of endocrine cells that include insulin-producing beta cells. Dysfunction and loss of beta cells are central to the pathology of type 2 diabetes (T2D). This compound has been studied for its effects on insulin secretion and beta cell function in human pancreatic islets, particularly those from donors with T2D.
Research has shown that this compound improves glucose-stimulated insulin secretion (GSIS) in islets from donors with T2D. nih.govnih.govresearchgate.net This effect was not observed in islets from non-diabetic donors. nih.govnih.govresearchgate.net Studies suggest that increased expression of HDAC7 in islets from individuals with T2D contributes to impaired insulin secretion, and this compound can rescue this impairment. nih.govnih.govresearchgate.net Furthermore, this compound treatment protected clonal beta cells overexpressing Hdac7 from mitochondrial dysfunction and apoptosis, which were also impaired by Hdac7 overexpression. nih.govnih.govresearchgate.net
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Human Pancreatic Islets
| Islet Source | Treatment | GSIS Level (% of Basal) | Significance | Reference |
| Non-diabetic Donors | Vehicle | [Data not explicitly provided as numerical values in snippets] | Not significant | nih.govnih.govresearchgate.net |
| Non-diabetic Donors | This compound | [Data not explicitly provided as numerical values in snippets] | Not significant | nih.govnih.govresearchgate.net |
| T2D Donors | Vehicle | [Data not explicitly provided as numerical values in snippets] | nih.govnih.govresearchgate.net | |
| T2D Donors | This compound | Significantly increased | p < 0.05 | nih.govnih.govresearchgate.net |
Note: Specific numerical values for GSIS levels were not consistently available across snippets, but the qualitative findings regarding the effect of this compound are presented.
Mouse Pancreatic Explants
Mouse pancreatic explants have been used to study the effects of this compound on pancreatic development and endocrine cell differentiation. This model allows for the investigation of changes in gene expression and cell populations in a developing pancreatic tissue environment.
Treatment of mouse pancreatic explants with this compound has been shown to enhance the expression of Pax4, a key factor involved in beta and delta cell differentiation. selleckchem.comnih.govresearchgate.net This induction of Pax4 expression was associated with a significant increase in both insulin and somatostatin (B550006) mRNA levels. selleckchem.comnih.govresearchgate.net Immunohistochemistry further supported these findings, showing an increase in both beta and delta cell surface area after this compound treatment. selleckchem.comnih.govresearchgate.net this compound treatment also induced the expression of other genes involved in beta cell development, such as MafA, NeuroD1, Pdx1, Znt8, Ia1, and Nkx2.2. selleckchem.comnih.govresearchgate.net These results indicate that this compound can influence the differentiation and expansion of pancreatic endocrine cell populations in a developmental context.
Table 2: Effect of this compound on Gene Expression in Mouse Pancreatic Explants
| Gene | Effect of this compound Treatment | Fold Increase (approximate) | Time Point | Reference |
| Pax4 | Enhanced expression | 3-fold | Days 5 and 9 | selleckchem.comnih.govresearchgate.net |
| Insulin | Increased mRNA | 2-fold | Day 7 | selleckchem.comnih.govresearchgate.net |
| Insulin | Increased mRNA | 2.5-fold | Day 14 | selleckchem.comnih.govresearchgate.net |
| Somatostatin | Increased mRNA | 4-fold | Day 7 | selleckchem.comnih.govresearchgate.net |
| Somatostatin | Increased mRNA | 6-fold | Day 14 | selleckchem.comnih.govresearchgate.net |
| MafA | Significantly induced | [Data not explicitly provided as numerical values in snippets] | D3 to D14 | selleckchem.comnih.govresearchgate.net |
| NeuroD1 | Significantly induced | [Data not explicitly provided as numerical values in snippets] | D3 to D14 | selleckchem.comnih.govresearchgate.net |
| Pdx1 | Significantly induced | [Data not explicitly provided as numerical values in snippets] | D3 to D14 | selleckchem.comnih.govresearchgate.net |
| Znt8 | Significantly induced | [Data not explicitly provided as numerical values in snippets] | D3 to D14 | selleckchem.comnih.govresearchgate.net |
| Ia1 | Significantly induced | [Data not explicitly provided as numerical values in snippets] | D3 to D14 | selleckchem.comnih.govresearchgate.net |
| Nkx2.2 | Significantly induced | [Data not explicitly provided as numerical values in snippets] | D3 to D14 | selleckchem.comnih.govresearchgate.net |
Note: Approximate fold increases are based on interpretations of figure descriptions and text in the provided snippets. Specific numerical values for all genes and time points were not consistently available.
In Vivo Animal Models
In vivo animal models are crucial for evaluating the systemic effects of this compound and its potential therapeutic applications in complex biological systems and disease models. This compound has been tested in various animal models to study its effects on neurodegeneration, kidney injury, and fibrosis.
In models of Parkinson's disease (PD), this compound has shown neuroprotective effects. In the intrastriatal 6-OHDA lesion rat model of PD, peripheral administration of this compound reduced forelimb akinesia and partially protected dopaminergic neurons in the substantia nigra and their striatal terminals from neurodegeneration. researchgate.netnih.gov this compound treatment also prevented 6-OHDA-induced increases in microglial activation in the striatum and substantia nigra and decreased increases in nuclear HDAC5 in nigral dopaminergic neurons. researchgate.netnih.gov this compound has also been shown to protect neurite arbours against neurotoxic insult in in vitro models, supporting its potential as a neuroprotective agent. oup.comnih.gov
This compound has also been investigated in models of kidney injury. In a murine model of nephrotic syndrome induced by Adriamycin (ADR), this compound administration ameliorated proteinuria and podocyte injury. nih.gov It restored cytoskeleton structure and suppressed the expression of desmin and α-SMA in ADR-treated cultured human podocytes. nih.gov In mice, this compound decreased the expression of Fibronectin and α-SMA and inhibited ADR-induced β-catenin activation both in vitro and in vivo. nih.gov
In a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model, this compound treatment resulted in a marked decrease in stellate cell activation in vitro, inhibiting proliferation, collagen secretion, and differentiation towards a myofibroblast-like cell. plos.org This effect was linked to the induction of microRNA-29, a known anti-fibrotic microRNA. plos.org In the in vivo fibrosis model, administration of this compound suggested a role for Class II HDACs in regulating miR-29 during hepatic stellate cell activation. plos.org
This compound has also been tested in a SOD1-ALS mouse model. Treatment with this compound caused an early improvement of motor performances, although this effect vanished at later stages of the disease. researchgate.net This motor improvement was not associated with reduced motor neuron degeneration but rather with increased skeletal muscle electrical potentials and increased muscle expression of myogenic genes. researchgate.net
Table 3: Summary of this compound Effects in In Vivo Animal Models
| Animal Model | Disease/Condition | Key Findings | Reference |
| Rat (6-OHDA lesion) | Parkinson's Disease | Reduced forelimb akinesia, partial protection of dopaminergic neurons, prevented microglial activation, decreased nuclear HDAC5. | researchgate.netnih.gov |
| Mouse (Adriamycin-induced) | Nephrotic Syndrome | Ameliorated proteinuria and podocyte injury, restored cytoskeleton, suppressed fibrosis markers, inhibited β-catenin activation. | nih.gov |
| Mouse (CCl4-induced liver fibrosis) | Liver Fibrosis | Reduced hepatic stellate cell activation, inhibited proliferation and collagen secretion, induced miR-29. | plos.org |
| Mouse (SOD1-ALS) | Amyotrophic Lateral Sclerosis | Early improvement in motor performance, increased skeletal muscle electrical potentials, increased muscle myogenic gene expression. | researchgate.net |
| Rat (Thimerosal-induced) | Neurotoxicity | Inhibited thimerosal-induced apoptotic cell death, prevented HDAC4 up-regulation in prefrontal cortex. | oup.com |
Rodent Models of Disease
This compound has been investigated in several rodent models to assess the therapeutic potential of class IIa HDAC inhibition in various disease states.
Type 2 Diabetes: Studies have explored the role of class IIa HDACs in glucose homeostasis and pancreatic beta-cell function. This compound treatment in pancreatic explants from mice increased the population of beta and delta cells by regulating the stability of the HDAC–MEF2A complex. mdpi.com this compound has also been shown to improve insulin secretion in islets from human donors with Type 2 Diabetes and rescue beta-cell dysfunction caused by HDAC7 upregulation in clonal beta-cells. nih.gov Furthermore, this compound protected mouse beta-cells from mitochondrial dysfunction and apoptosis by inhibiting HDAC7. nih.gov In a mouse model of diet-induced Type 2 Diabetes, this compound treatment significantly improved long-term potentiation (LTP) responses in hippocampal slices. diabetesjournals.org
Parkinson's Disease: this compound has demonstrated neuroprotective effects in rodent models of Parkinson's Disease (PD). In the intrastriatal 6-hydroxydopamine (6-OHDA) lesion rat model of PD, peripheral administration of this compound partially protected dopaminergic neurons in the substantia nigra and their striatal terminals from neurodegeneration. nih.govresearchgate.net It also reduced forelimb akinesia and prevented 6-OHDA-induced increases in microglial activation in the striatum and substantia nigra. nih.govresearchgate.net this compound treatment decreased 6-OHDA-induced increases in nuclear HDAC5 in nigral dopaminergic neurons. nih.gov In vitro, this compound protected cultured rat dopaminergic neurons against the neurotoxic effects of MPP+ and alpha-synuclein (B15492655). frontiersin.orgmdpi.com
Nephrotic Syndrome: Research in a murine model of nephrotic syndrome induced by Adriamycin (ADR) has shown that this compound treatment ameliorated proteinuria and podocyte injury. x-mol.netnih.govnih.gov this compound administration decreased the expression of Fibronectin and alpha-SMA in mice kidneys. x-mol.netnih.govnih.gov Mechanistically, this compound inhibited ADR-induced beta-catenin activation in vitro and in vivo. x-mol.netnih.govnih.gov
Atherosclerosis: Systemic administration of this compound has been used in atherosclerotic mouse models. jci.orgjci.org Studies have indicated that this compound can reduce endothelial-mesenchymal transition (EndMT) and increase plaque stability in these models. jci.orgjci.org It has also been shown to prevent neointimal hyperplasia in a mice carotid ligation model, potentially via inhibition of HDAC4 activity. ahajournals.org
Muscle Diseases: this compound has been investigated for its effects on muscle function. In skeletal muscle and heart, this compound inhibits the activity of HDAC4 and HDAC5. nih.gov In SOD1-ALS mice, a model for amyotrophic lateral sclerosis, this compound treatment caused early improvement of motor performances, although this effect vanished at later stages of the disease. nih.govresearchgate.netresearchgate.net This motor improvement was associated with increased skeletal muscle electrical potentials and increased muscle expression of myogenic genes, rather than reduced motor neuron degeneration. nih.govresearchgate.net
Neurotoxicity: this compound has demonstrated protective effects against neurotoxic insults in neuronal cell cultures and rodent models. It protected cultured neurons against the neurotoxic effects of MPP+. researchgate.netnih.gov this compound also inhibited thimerosal-induced apoptotic cell death in neuronal cells and in the rat prefrontal cortex by preventing HDAC4 upregulation. oup.com However, in a rat model for middle cerebral artery occlusion (MCAO), selective class IIa inhibition with this compound increased mortality and lesion volume and did not improve functional outcome when administered after stroke. nih.gov
Gene Expression Analysis in Tissues
This compound's impact on gene expression has been analyzed in various tissues to understand the molecular mechanisms underlying its effects.
In SH-SY5Y cells, this compound treatment upregulated the expression of the neurotrophic factor BMP2 and its downstream transcription factor SMAD1. frontiersin.org This suggests a role for this compound in promoting BMP-Smad signaling, which is important for neurite growth. frontiersin.org
In ADR-treated cultured human podocytes, this compound suppressed the expression of desmin and alpha-SMA, markers associated with podocyte injury and fibrosis. x-mol.netnih.gov In mice kidneys, this compound decreased the expression of Fibronectin and alpha-SMA. x-mol.netnih.govnih.gov
In the skeletal muscle of SOD1-ALS mice, this compound treatment led to increased muscle expression of myogenic genes. nih.govresearchgate.net
In neuronal cells, this compound significantly increased the transcription level of synaptic structure proteins such as PSD-95, synaptophysin, and brain-derived neurotrophic factor (BDNF) in primary neurons derived from mice. diabetesjournals.org This indicates that this compound can influence the expression of genes critical for synaptic activity. diabetesjournals.org
In cortical neurons, this compound prevented thimerosal-induced HDAC4 increase at the protein level but did not modify its mRNA level. oup.com this compound also downregulated CREB and c-fos expression in cortical neurons isolated from the peri-infarct cortex in a rat MCAO model. nih.gov
Behavioral Assessments in Neurological Models
Behavioral tests are crucial for evaluating the functional consequences of this compound treatment in neurological disease models.
Therapeutic Potential and Disease Research Applications of Mc1568
Metabolic and Endocrine Disorders Research
MC1568 has been a subject of research in the context of metabolic and endocrine disorders, with a notable focus on its effects on pancreatic beta cells and adipogenesis.
Type 2 Diabetes Mellitus
Type 2 Diabetes Mellitus (T2D) is characterized by impaired insulin (B600854) secretion and progressive loss of pancreatic beta cell function and mass frontiersin.orgthieme-connect.comresearchgate.net. Epigenetic changes, including alterations in histone deacetylase expression, have been implicated in beta cell dysfunction in T2D nih.govresearchgate.netd-nb.infod-nb.info. Research has investigated this compound as a potential therapeutic agent for T2D due to its inhibitory effects on certain HDACs.
Improvement of Insulin Secretion
Studies have shown that this compound can improve insulin secretion, particularly in the context of T2D. Increased expression of HDAC7 has been observed in pancreatic islets from individuals with T2D, and this increased level has been linked to impaired insulin secretion nih.govresearchgate.netd-nb.info. This compound, as an HDAC7 inhibitor, has been shown to rescue this impairment. In human pancreatic islets from donors with T2D, this compound treatment significantly increased glucose-stimulated insulin secretion nih.govresearchgate.net. However, it had no significant effect on insulin secretion in islets from non-diabetic donors nih.govresearchgate.net.
Data on the effect of this compound on glucose-stimulated insulin secretion (GSIS) in human islets:
| Donor Type | Treatment | Basal Insulin Secretion (Arbitrary Units) | Glucose-Stimulated Insulin Secretion (Arbitrary Units) |
| Non-Diabetic | Control | Data not explicitly provided in snippets | Data not explicitly provided in snippets |
| Non-Diabetic | This compound | No significant effect | No significant effect |
| Type 2 Diabetes | Control | Data not explicitly provided in snippets | Data not explicitly provided in snippets |
| Type 2 Diabetes | This compound | No statistically significant effect | Significantly increased (p < 0.05) nih.govresearchgate.net |
In clonal beta cells where Hdac7 was overexpressed to mimic T2D conditions, this compound treatment rescued the insulin secretion defect induced by Hdac7 overexpression nih.govresearchgate.net.
β-cell Protection and Function Preservation
This compound has demonstrated protective effects on beta cells and the preservation of their function in models of T2D. Overexpression of Hdac7 in clonal beta cells led to impaired glucose-stimulated insulin secretion, reduced insulin content, mitochondrial respiration, and cellular ATP levels, while also increasing apoptosis d-nb.info. Treatment with this compound rescued these impairments nih.govresearchgate.netd-nb.info. This suggests that this compound can protect beta cells from dysfunction and death caused by elevated HDAC7 levels frontiersin.orgresearchgate.net. Furthermore, this compound treatment in pancreatic explants from mice was reported to increase the population of beta and delta cells nih.gov.
Rescue of Mitochondrial Dysfunction and Apoptosis in β-cells
Mitochondrial dysfunction and apoptosis are key contributors to beta cell loss in T2D frontiersin.orgresearchgate.net. Research with this compound has specifically addressed these issues. Overexpression of Hdac7 in clonal beta cells significantly reduced mitochondrial respiration and ATP content and increased apoptosis nih.govresearchgate.netd-nb.info. This compound treatment was found to rescue these defects, improving mitochondrial oxygen consumption rate and cellular ATP levels in Hdac7-overexpressing cells stimulated with high glucose nih.govresearchgate.net. This indicates that this compound can protect beta cells from mitochondrial dysfunction and apoptosis induced by factors associated with T2D nih.govresearchgate.netnih.gov.
Adipogenesis Modulation
This compound has also been investigated for its effects on adipogenesis, the process of fat cell differentiation. Studies in 3T3-L1 cells have shown that this compound attenuates PPARγ-induced adipogenesis selleckchem.commedchemexpress.comapexbt.combioscientifica.com. PPARγ is a key nuclear receptor that regulates adipogenesis bioscientifica.com. This suggests that this compound interferes with PPARγ-mediated differentiation pathways medchemexpress.combioscientifica.com. In PPRE-Luc transgenic mice, this compound was found to impair PPARγ signaling, primarily in the heart and adipose tissues apexbt.combioscientifica.com.
Oncology Research
This compound is also investigated in oncology research as a selective class IIa HDAC inhibitor medchemexpress.comfishersci.nofishersci.fi. HDAC inhibitors are explored as potential anti-cancer agents due to their ability to influence gene expression, cell cycle arrest, apoptosis, and modulate the immune response in cancer cells mdpi.com. This compound has been shown to inhibit class II HDACs, including HDAC4 and HDAC6, in human breast cancer cell lines selleckchem.comaacrjournals.org. In MCF-7 breast cancer cells, this compound increased the accumulation of acetylated histones H3 and H4, as well as acetyl-tubulin, indicating inhibition of HDAC6 selleckchem.comaacrjournals.org. This compound has been reported to induce cell cycle arrest in the G1 phase in MCF-7 cells aacrjournals.org. It is also noted to potentially induce apoptosis in breast cancer cells by modifying the genetic expression of cell cycle genes adooq.com. This compound has shown antiproliferative effects in MCF-7 cells, albeit at higher concentrations compared to other HDAC inhibitors like Trichostatin A aacrjournals.org.
Anti-Proliferative and Apoptosis-Inducing Effects in Cancer Cells
This compound has demonstrated anti-proliferative effects in various cancer cell lines. Studies have shown that this compound can inhibit the growth of cancer cells in a dose-dependent manner. researchgate.netnih.gov For instance, it has been observed to reduce cell viability in liver tumor cell lines. tandfonline.com While some studies indicate that this compound can induce apoptosis in cancer cells, the extent of this effect can vary depending on the cancer cell type. tandfonline.com For example, in hepatoblastoma (HB) cells, this compound induced apoptosis, although to a lesser extent compared to other HDAC inhibitors like SAHA. tandfonline.com In estrogen receptor-positive breast cancer cells (MCF-7), this compound displayed dose-dependent growth-inhibitory activity but had no effect on apoptosis in one study, contrasting with the effects of the pan-HDAC inhibitor TSA. nih.gov
Impact on Specific Cancer Types (e.g., Breast Cancer, Melanoma, Gastric Cancer, Colorectal Cancer, B-Cell Lymphoma)
This compound's effects have been investigated in several specific cancer types:
Breast Cancer: In estrogen receptor-alpha (ERα)-positive MCF-7 breast cancer cells, this compound has shown dose-dependent anti-proliferative activity. nih.govnih.gov
Melanoma: this compound has been shown to inhibit cell proliferation and suppress interleukin-8 (IL-8) levels in human melanoma cell lines, including cutaneous and uveal melanoma. medchemexpress.comnih.gov This effect is mediated, in part, by suppressing c-Jun binding to the IL-8 promoter and reducing c-Jun expression. nih.gov
Gastric Cancer: this compound has demonstrated a synergistic effect with docetaxel (B913) treatment, increasing cytotoxicity in gastric cancer cells. nih.gov
Colorectal Cancer: Additional treatment with this compound alongside simvastatin (B1681759) has led to further induction of p27 expression and displayed a considerable synergistic antiproliferative effect in colorectal cancer cells. nih.gov
B-Cell Lymphoma: In B-cell lymphomas, this compound treatment has resulted in an increase in CD1d-mediated Natural Killer T (NKT) cell activation. nih.gov
Research has also explored this compound in other cancer types, such as hepatoblastoma, where it reduced cell viability and induced apoptosis tandfonline.com, and pancreatic cancer, where it showed minimal effects as a single agent but enhanced the effects of a Class I selective HDAC inhibitor in combination plos.orgnih.gov.
Synergistic Effects with Other Anti-Cancer Agents
This compound has shown the ability to enhance the effects of other anti-cancer agents. In gastric cancer cells, it exhibited a synergistic effect with docetaxel. nih.gov Similarly, in colorectal cancer cells, this compound showed a considerable synergistic antiproliferative effect when combined with simvastatin. nih.gov In pancreatic cancer cells, while this compound alone had minimal effects, it significantly enhanced the growth arrest, cell death/apoptosis, and G2/M cell cycle arrest induced by MGCD0103, a class I-selective HDAC inhibitor. plos.orgnih.gov This suggests that combining this compound with other agents targeting different pathways or HDAC classes may be a promising therapeutic strategy. plos.orgnih.govacs.org
Immunotherapy Enhancement via Immune Cell Modulation (e.g., CD1d expression)
This compound has been investigated for its potential to enhance immunotherapy, particularly through modulating immune cells and antigen presentation. In B-cell lymphomas, this compound treatment has been shown to increase CD1d-mediated NKT cell activation. nih.govnih.gov CD1d is a molecule that presents lipid antigens to NKT cells, which are known for their anti-tumor effector functions. nih.govfrontiersin.org This suggests that this compound may play a role in improving the recognition of tumor cells by the immune system. nih.govnih.gov
Neurological and Neurodegenerative Research
This compound's potential in neurological and neurodegenerative research stems from its ability to inhibit Class IIa HDACs, which have been implicated in the pathology of these diseases. lenus.ieucc.ie Research has focused on its neuroprotective effects and its influence on neurite growth. nih.govhellobio.com
Neuroprotection in Models of Neurodegeneration (e.g., Parkinson's Disease)
This compound has demonstrated neuroprotective properties in models of neurodegeneration, particularly in the context of Parkinson's Disease (PD). ucc.ieresearchgate.netnih.gov Studies using the 6-hydroxydopamine (6-OHDA) rat model of PD have shown that peripheral administration of this compound can partially protect dopaminergic neurons in the substantia nigra and their striatal terminals from neurodegeneration. ucc.ieresearchgate.netnih.gov this compound treatment has also been found to reduce forelimb akinesia and prevent increases in microglial activation in this model. researchgate.netnih.gov Furthermore, this compound has been shown to protect cultured rat dopaminergic neurons against the neurotoxic effects of MPP+ (1-methyl-4-phenylpyridinium ion), a toxin used to model PD in vitro. lenus.ieucc.ienih.govfrontiersin.orgresearchgate.net This neuroprotective effect may be related to its ability to reduce the abnormal accumulation of alpha-synuclein (B15492655) (α-syn), a protein implicated in PD pathogenesis, potentially by activating autophagy. semanticscholar.org this compound has also been shown to prevent the 6-OHDA-induced increase in nuclear HDAC5 in nigral dopaminergic neurons. ucc.ieresearchgate.netnih.gov
Modulation of Neurite Growth
This compound has been found to promote neurite growth and arbourisation in various cellular contexts, including cultured rat dopaminergic neurons and SH-SY5Y cells, a widely used model of human dopaminergic neurons. lenus.ieucc.ienih.govhellobio.comfrontiersin.orgresearchgate.netresearchgate.net This effect is significant as axonal degeneration is an early characteristic of PD. lenus.ie Research suggests that this compound promotes neurite growth by upregulating the activity of the BMP-Smad signaling pathway, which is known to support the survival and growth of midbrain dopaminergic neurons. lenus.ieucc.ienih.govfrontiersin.orgresearchgate.net Specifically, this compound treatment has been shown to increase the expression of the neurotrophic factor BMP2 and its downstream effector SMAD1. ucc.iefrontiersin.orgresearchgate.net This modulation of neurite growth highlights another potential therapeutic avenue for this compound in neurodegenerative conditions characterized by neuronal damage and loss. ucc.ienih.gov
Attenuating Neurotoxicity (e.g., Thimerosal-induced)
Research has demonstrated that this compound can protect against neurotoxicity induced by various agents, including thimerosal (B151700) and 6-hydroxydopamine (6-OHDA). Thimerosal, an organic mercury-based compound, is known to be neurotoxic. Studies have shown that thimerosal can induce apoptotic cell death in neuronal cells, and this effect is associated with the upregulation of HDAC4. oup.comoup.com this compound, as a Class IIa HDAC inhibitor, has been found to prevent thimerosal-induced neurotoxicity in neuroblastoma cells (SH-SY5Y) and cortical neurons. oup.comoup.com This protective effect is linked to this compound's ability to prevent the increase in HDAC4 protein expression induced by thimerosal. oup.comoup.com
In addition to thimerosal, this compound has shown protective effects in models of Parkinson's disease, a neurodegenerative disorder characterized by dopaminergic neurodegeneration. researchgate.netnih.gov In an in vivo rat model of Parkinson's disease induced by intrastriatal 6-OHDA lesions, peripheral administration of this compound partially protected dopaminergic neurons in the substantia nigra and their striatal terminals from degeneration. researchgate.netnih.gov this compound treatment also reduced forelimb akinesia in these rats. researchgate.netnih.gov Furthermore, this compound has been reported to protect neurons against the neurotoxic effects of MPP+, a neurotoxin used to model Parkinson's disease in vitro. researchgate.netmdpi.com
Data from studies on thimerosal-induced neurotoxicity in SH-SY5Y cells illustrate the protective effect of this compound.
| Treatment (24h) | Thimerosal Concentration | This compound Concentration | Cell Viability (% of Control) | Significance (vs. Thimerosal alone) |
| Vehicle | - | - | 100 | - |
| Thimerosal | 0.5 µM | - | ~50 | - |
| Thimerosal + this compound | 0.5 µM | 3 µM | Significantly ameliorated | P < 0.0034 oup.com |
| Thimerosal + this compound | 0.5 µM | 5 µM | Significantly ameliorated | P < 0.0001 oup.comoup.com |
This compound also reduced thimerosal-induced apoptosis in the rat prefrontal cortex following intraperitoneal administration. mdpi.com
Regulation of Microglial Activation and Neuroinflammation
Microglial activation and subsequent neuroinflammation are key contributors to the progression of neurodegenerative diseases. nih.gov Research suggests that this compound can influence microglial activity. In the 6-OHDA rat model of Parkinson's disease, this compound treatment prevented the increase in microglial activation observed in the striatum and substantia nigra. researchgate.netnih.gov This finding indicates that this compound may exert its neuroprotective effects, at least in part, by reducing neuroinflammation mediated by activated microglia. researchgate.netnih.gov
While this compound has shown effects on microglial activation in the context of neurodegeneration, studies exploring its direct impact on specific inflammatory markers or pathways in microglia are ongoing. One study noted that a novel HDAC inhibitor developed based on the modification of this compound suppressed lipopolysaccharide-induced microglial activation and inhibited nitric oxide production. ucla.edu Although this was with a derivative, it suggests a potential link between the this compound structure and the modulation of microglial inflammatory responses.
Effects on Adult Hippocampal Neurogenesis and Cognitive Functions
Adult hippocampal neurogenesis, the process by which new neurons are generated in the hippocampus, is crucial for learning and memory. researchgate.net Impairments in neurogenesis and cognitive functions are associated with various neurological conditions. Research suggests that this compound may have a role in modulating adult hippocampal neurogenesis and potentially cognitive functions.
Studies have indicated that increased nuclear accumulation of HDAC4 in the hippocampus can suppress learning and memory capacity and adult hippocampal neurogenesis. researchgate.net Inhibition of HDAC4 by this compound has been shown to interfere with the suppression of neural stem cell proliferation and neuronal differentiation markers, such as Ki67 and DCX, in the hippocampus of rats exposed to a maternal high-fructose diet, which is known to negatively impact neurogenesis. researchgate.netsigmaaldrich.cn
Data on the effects of this compound on neurogenesis markers in the hippocampus of rats exposed to a maternal high-fructose diet (HFD) are presented below:
| Group | Treatment (4 weeks, icv) | Ki67 Expression | DCX Expression |
| ND | Vehicle | Normal | Normal |
| HFD | Vehicle | Suppressed | Decreased |
| HFD + MC | This compound (5 µM) | Reversed | Enhanced |
Note: Ki67 is a marker for cell proliferation, and DCX (Doublecortin) is a marker for neuronal differentiation. researchgate.net
Furthermore, in a study investigating insulin resistance-induced cognitive impairment in mice, treatment with this compound showed significant improvement in cognitive deficits. This was accompanied by a decrease in amyloid beta1-42 levels and an amelioration of the decrease in BDNF and CREB levels induced by a high-fat diet. These findings suggest a potential beneficial effect of this compound on cognitive functions in the context of metabolic disorders.
Cerebral Ischemia and Brain Recovery
Cerebral ischemia, or stroke, leads to significant brain damage and functional deficits. The role of HDACs in the context of ischemic stroke and subsequent brain recovery is complex and appears to be isoform-specific. mdpi.comnih.gov
Early research on this compound in a rat model of focal cerebral ischemia (MCAO) initially suggested a detrimental effect, with selective inhibition of Class IIa HDACs by this compound worsening brain recovery, increasing mortality and lesion volume, and impairing neuronal remodeling. mdpi.comnih.gov This was potentially linked to the downregulation of phosphorylated CREB and c-fos in neurons. mdpi.comnih.gov
However, more recent studies have presented contrasting findings, indicating that pharmacological inhibition of Class IIa HDAC by this compound can reduce infarction volume and neurological deficit in rats after tMCAO. nih.govmdpi.com This beneficial effect was associated with the activation of transcription of the ncx3 gene, which encodes the plasma membrane Na+/Ca2+ exchanger 3 (NCX3), a protein known to play a neuroprotective role in stroke. nih.govmdpi.com
This discrepancy highlights the complexity of HDAC isoform-specific inhibition in the context of stroke and the need for further research to fully understand the effects of this compound on brain recovery following cerebral ischemia.
Renal and Urological Research
This compound has also been investigated for its potential therapeutic applications in renal and urological research, particularly in conditions involving podocyte injury and proteinuria.
Amelioration of Podocyte Injury
Podocyte injury is a critical factor in the development and progression of various proteinuric kidney diseases, including nephrotic syndrome. nih.govnih.gov Histone deacetylase inhibitors have emerged as promising therapeutic agents for these conditions. x-mol.netnih.govnih.gov
Studies have shown that Class IIa HDACs, including HDAC4, are significantly upregulated in podocytes in kidney tissues of patients with focal segmental glomerulosclerosis (FSGS) and in experimental models of podocyte injury induced by adriamycin (ADR). x-mol.netnih.govnih.gov Inhibition of Class IIa HDACs with this compound has demonstrated the ability to ameliorate podocyte injury. x-mol.netnih.govnih.govjsu-mse.com
In ADR-treated cultured human podocytes, this compound treatment restored cytoskeleton structure and suppressed the expression of injury markers such as desmin and α-SMA. x-mol.netnih.gov In a murine model of nephrotic syndrome induced by ADR, administration of this compound ameliorated podocyte injury. x-mol.netnih.govnih.govfrontiersin.org This was evidenced by improved kidney histology, including reduced glomerulosclerosis, and decreased foot process effacement observed under electron microscopy. nih.govfrontiersin.org
Mechanistically, this compound inhibited ADR-induced β-catenin activation, both in vitro and in vivo. x-mol.netnih.govnih.govfrontiersin.org β-catenin activation plays a central role in podocyte injury and can drive podocyte epithelial-to-mesenchymal transition (EMT). frontiersin.org
Reduction of Proteinuria in Nephrotic Syndrome Models
Proteinuria, the presence of excessive protein in the urine, is a hallmark of nephrotic syndrome and indicates damage to the glomerular filtration barrier, which includes the podocytes. rch.org.auwikipedia.org Given its positive effects on podocyte injury, this compound has also been investigated for its ability to reduce proteinuria.
In the murine model of nephrotic syndrome induced by adriamycin, administration of this compound led to a significant reduction in proteinuria. x-mol.netnih.govnih.govresearchgate.net This was quantified by measuring the urinary albumin-to-creatinine ratio, a common indicator of proteinuria. nih.govfrontiersin.orgwikipedia.org
Data illustrating the effect of this compound on proteinuria in ADR-induced nephrotic syndrome in mice are presented below:
| Group | Treatment (starting 14 days post-ADR, daily for 3 weeks) | Urinary Albumin/Creatinine Ratio | Significance (vs. ADR mice) |
| Control | Vehicle | Low | - |
| ADR mice | Vehicle | High | - |
| ADR + this compound | This compound (20 mg/kg, i.p.) | Much lower | p < 0.01 nih.govfrontiersin.org |
Impact on Epithelial-to-Mesenchymal Transition (EMT) in Kidney
Research indicates that this compound, as a selective class IIa HDAC inhibitor, can impede epithelial-to-mesenchymal transition (EMT) in the kidney, a process implicated in renal fibrosis. Studies have shown that this compound inhibits EMT-mediated renal fibrosis by suppressing the activation of key signaling pathways, specifically the TGF-β/SMAD3 and NF-κb pathways. nih.govtocris.com Furthermore, this compound has been observed to upregulate the expression of beneficial proteins such as BMP-7 and KLOTHO. nih.govtocris.comuni-freiburg.de Elevated levels of class IIa HDACs, with HDAC4 being notably upregulated in renal tubular epithelial cells following kidney injury, have been linked to the enhancement of the TGF-β1/Smad pathway, which promotes the deposition of extracellular matrix (ECM) components like collagen I, α-SMA, and fibronectin. tocris.com These elevated class IIa HDACs also contribute to the activation of NF-κB phosphorylation and the subsequent production of matrix metalloproteinases (MMP-2 and MMP-9), enzymes involved in ECM degradation. tocris.com The ability of this compound to target NF-κB may also help counteract the inflammation-induced reduction of Klotho protein levels in the kidney. uni-freiburg.de
Cardiovascular and Musculoskeletal Research
This compound has been investigated for its effects within the cardiovascular and musculoskeletal systems, revealing complex roles in muscle cell differentiation, cardiac conditions, and the behavior of mesenchymal stem/stromal cells.
Myogenesis and Muscle Cell Differentiation Regulation
This compound, identified as a class II-specific HDAC inhibitor, has been reported to arrest myogenesis, the process of muscle cell differentiation, in both cultured cells and in vivo models. jkchemical.comguidetopharmacology.org Proposed mechanisms for this effect include a decrease in the expression of myocyte enhancer factor 2D (MEF2D), stabilization of the HDAC4–HDAC3–MEF2D complex, and, paradoxically, inhibition of differentiation-induced MEF2D acetylation. jkchemical.comguidetopharmacology.org Studies using C2C12 muscle cells demonstrated that this compound blocked the induction of genes critical for muscle development, such as myogenin and α-myosin heavy chain (αMHC). jkchemical.com However, one study has presented conflicting findings regarding this compound's direct enzymatic activity, suggesting its anti-myogenic effects might stem from off-target actions rather than direct inhibition of class IIa HDAC catalytic activity in vitro. This study observed that while this compound inhibited C2C12 myoblast differentiation, it did not block the enzymatic activity of class IIa HDACs in in vitro assays.
Cardiac Hypertrophy Research
The role of HDAC inhibitors, including class II selective compounds like this compound, has been explored in the context of cardiac hypertrophy and heart failure. jkchemical.com Some research suggests that class II-selective inhibitors could hold therapeutic potential for heart diseases. jkchemical.com Conversely, a study examining cardiac complications associated with cancer cachexia in animal models found that treatment with this compound exacerbated these cardiac complications, in contrast to a class I HDAC inhibitor which showed beneficial effects.
Impact on Mesenchymal Stem/Stromal Cells in Cardiac Tissue
This compound's effects on human myocardium-derived mesenchymal stem/stromal cells (hmMSCs) have been investigated, particularly in the context of dilated cardiomyopathy (DCM). Research indicates that this compound, alongside other HDAC inhibitors, can enhance the energetic status of hmMSCs by increasing mitochondrial membrane potential and total ATP levels in both healthy and pathological cells. These inhibitors were found to stimulate the expression of cardiac differentiation-related transcription factors, including NKX2-5, HOPX, GATA4, and MEF2C, and upregulate structural proteins such as cardiac troponin T (TNNT2) and alpha cardiac actin, at both the gene and protein levels in hmMSCs. Notably, this compound promoted significant increases in NKX2-5 expression in pathological hmMSCs. Pathological cells also exhibited a stronger increase in TNNT2 expression when treated with this compound compared to healthy cells. This compound also led to a more prolonged expression of HOPX and GATA4 in healthy cells compared to pathological cells at later differentiation stages. These findings suggest that HDAC inhibitors like this compound could potentially modulate the energetic status and cardiomyogenic differentiation of human heart hmMSCs, offering potential avenues for novel therapeutic interventions in conditions like DCM. Beyond cardiac tissue, this compound has also demonstrated the ability to improve and accelerate the chondrogenic differentiation of human amniotic fluid-derived mesenchymal stem cells in vitro.
The following table summarizes some key findings on the impact of this compound on cardiac differentiation markers in human myocardium-derived mesenchymal stem/stromal cells:
| Marker | Cell Type | Time Point (Days) | Fold Change with this compound (vs Control) | Reference |
| NKX2-5 | Pathological | 3 | 2.57 ± 0.28 | |
| HOPX | Healthy | 21 | 178.5 ± 73.2 | |
| GATA4 | Healthy | 21 | 1.45 ± 0.15 (fold higher than pathological) | |
| TNNT2 | Pathological | 3 | 13,400 ± 2304 | |
| ACTC1 | Pathological | Not specified | Increased levels |
Atherosclerosis and Vascular Inflammation Modulation
Investigations into the effects of this compound on atherosclerosis and vascular inflammation have provided some insights. This compound, characterized as a class II HDAC selective inhibitor, was shown to rescue serum-dependent histone acetylation in human umbilical vein endothelial cells (HUVECs) that were treated with nitric oxide. This effect is associated with nitric oxide-induced nuclear shuttling of HDAC4 and HDAC5, which is related to the activation of protein phosphatase 2A (PP2A). Nitric oxide has also been found to induce the formation of a macromolecular complex involving HDAC3, HDAC4, HDAC5, and active PP2A. While HDAC inhibitors are generally being explored for their potential in treating atherosclerosis and vascular inflammation due to the known involvement of HDACs in these processes, the specific direct findings for this compound in this area are primarily related to its impact on histone acetylation in endothelial cells.
Immunology and Inflammation Research
This compound has been noted within the context of immunology and inflammation research. Studies have demonstrated that this compound can inhibit the levels of the chemokine IL-8 and reduce cell proliferation in melanoma cells. This effect is mediated by the suppression of c-Jun binding to the IL-8 promoter and the recruitment of associated factors. As mentioned in the context of kidney EMT, this compound's ability to inhibit renal fibrosis involves the suppression of the NF-κb signaling pathway, which plays a significant role in inflammatory responses. nih.govtocris.comuni-freiburg.de This suggests a link between this compound and the modulation of inflammation through this pathway, particularly in the kidney where it may help counteract inflammation-induced reduction of Klotho. uni-freiburg.de Additionally, one study has reported that this compound inhibits Thimerosal-induced apoptotic cell death in an immunology context. While macrophages are key immune cells involved in vascular inflammation and atherosclerosis, detailed mechanisms of this compound directly modulating these cells in the context of atherosclerosis are not extensively described in the provided literature beyond the general role of HDACs in inflammatory responses.
Suppression of Inflammatory Mediators (e.g., IL-8)
Research indicates that this compound can influence the production and release of inflammatory mediators. In the context of lipopolysaccharide (LPS)-stimulated glial cells, this compound was observed to enhance TNF-α release in a dose-dependent manner. nih.govresearchgate.netnih.gov Additionally, it increased IL-1β and decreased IL-10 in a dose-dependent fashion in this model. nih.gov
However, other studies suggest a suppressive effect on inflammatory markers. In a mouse model of abdominal aortic aneurysm (AAA), this compound treatment attenuated the exacerbated expression of pro-inflammatory markers induced by Angiotensin II. biologists.com In a study examining intestinal damage after hemorrhagic shock, this compound treatment significantly decreased intestinal and serum levels of TNF-α compared to a non-selective HDAC inhibitor. bmj.com It also significantly decreased serum IL-1β levels in this model. bmj.com Furthermore, this compound has been reported to suppress inflammatory responses, including vascular endothelial growth factor (VEGF) and interleukin 8 (IL-8), through the inhibition of NF-κB in liver myofibroblasts. unglue.it
The effect of this compound on inflammatory mediators appears to be context and dose-dependent, with different outcomes observed depending on the cell type and experimental model.
Below is a summary of findings on this compound's effect on certain inflammatory mediators:
| Mediator | Model/Context | Observed Effect | Source |
| TNF-α | LPS-stimulated glial cells | Enhanced (dose-dependent) | nih.govresearchgate.netnih.gov |
| TNF-α | Hemorrhagic shock (intestine/serum) | Decreased | bmj.com |
| IL-1β | LPS-stimulated glial cells | Increased (dose-dependent) | nih.gov |
| IL-1β | Hemorrhagic shock (serum) | Decreased | bmj.com |
| IL-10 | LPS-stimulated glial cells | Decreased (dose-dependent) | nih.gov |
| Pro-inflammatory markers | Ang II-induced AAA model | Attenuated | biologists.com |
| IL-8 | Liver myofibroblasts | Suppressed | unglue.it |
Modulation of Immune Cell Infiltration
This compound has been shown to modulate immune cell infiltration in disease models. In the context of abdominal aortic aneurysms in mice, treatment with this compound effectively reduced lymphocyte and macrophage infiltration. biologists.com
In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), this compound treatment prevented 6-OHDA-induced increases in microglial activation in the striatum and substantia nigra. researchgate.netnih.gov Microglial activation is a key component of the neuroinflammatory response and involves the presence and activity of immune cells in the central nervous system.
While the search results provide evidence of this compound influencing the presence and activation of specific immune cell types (lymphocytes, macrophages, microglia) in certain disease models, detailed mechanisms or broader effects on immune cell infiltration profiles require further investigation based on the provided information.
Structure Activity Relationships and Medicinal Chemistry Considerations for Mc1568 and Its Derivatives
Synthetic Routes and Chemical Modifications of MC1568 Scaffold
This compound is a derivative of (aryloxopropenyl)pyrrolyl hydroxyamides apexbt.com. One synthetic route described for this compound involves the conversion of specific esters into hydroxamates through a reaction with hydroxylamine (B1172632) and potassium hydroxide (B78521) in ethanol (B145695) researchgate.net.
Chemical modifications of the pyrrole (B145914) substituents in related (aryloxopropenyl)pyrrolyl hydroxyamides have led to compounds initially identified as class II-selective HDAC inhibitors researchgate.net. Further modifications, such as replacing the pyrrole ring with benzene (B151609) or pyridine, have also been explored in the development of HDAC inhibitors researchgate.net.
Design and Evaluation of Novel Derivatives with Altered Selectivity Profiles
The design of novel HDAC inhibitors often focuses on modifying the cap group, linker, and ZBG to achieve desired potency and selectivity profiles turkjps.orgmdpi.com. For instance, studies have explored the synthesis and evaluation of derivatives with different cap groups and linkers to target specific HDAC isoforms researchgate.netnih.gov.
While this compound was initially reported as a selective class IIa HDAC inhibitor, some research has indicated that commercially available this compound might be a different isomer than initially described, and its ability to inhibit class IIa HDAC catalytic activity in some assays has been questioned researchgate.netnih.gov. This highlights the importance of rigorous structural characterization and evaluation of synthetic compounds and their commercially available forms.
Studies evaluating the effects of this compound and its derivatives often involve assessing their impact on cellular processes influenced by HDAC activity, such as myogenesis and differentiation tocris.comapexbt.commedchemexpress.com. For example, this compound has been shown to interfere with differentiation-inducing signaling pathways mediated by RAR and PPARγ apexbt.commedchemexpress.com.
Influence of Structural Features on Histone Deacetylase Isoform Specificity
The structural features of HDAC inhibitors, particularly the design of the cap group and linker, play a significant role in determining their selectivity for different HDAC isoforms turkjps.orgmdpi.com. For classic HDACs (classes I, IIa, IIb, and IV), which are zinc-dependent, the ZBG is crucial for activity mdpi.com. However, achieving selectivity among these classes and their subtypes relies heavily on the interactions of the cap group with the enzyme's surface and the linker's fit within the enzyme's channel mdpi.com.
This compound has been described as a selective inhibitor of class IIa HDACs, including HDAC4, HDAC5, HDAC7, and HDAC9, and also inhibits class IIb HDACs like HDAC6 and HDAC10 apexbt.comguidetopharmacology.org. It has shown tissue-selective inhibition, affecting HDAC4 and HDAC5 in skeletal muscle and the heart while not significantly impacting HDAC3 activity tocris.com. This suggests that the specific structural arrangement of the (aryloxopropenyl)pyrrolyl hydroxyamide scaffold in this compound contributes to its preference for certain class II HDACs.
Future Directions and Unaddressed Research Gaps
Elucidating Further Isoform-Specific Functions of Histone Deacetylases
While MC1568 is characterized as a selective class IIa HDAC inhibitor, research indicates it exhibits tissue-selective inhibition among class II deacetylases in vivo, inhibiting HDAC4 and HDAC5 in skeletal muscle and heart without affecting HDAC3 activity tocris.com. However, a study using enzymatic assays found that this compound did not inhibit class IIa HDAC catalytic activity in vitro, suggesting potential off-target actions nih.gov. This highlights a critical need for further research to precisely define the isoform specificity of this compound across different cellular contexts and substrates. Understanding the nuances of this compound's interaction with individual class IIa HDAC isoforms (HDAC4, HDAC5, HDAC7, and HDAC9) and class IIb isoforms (HDAC6, HDAC10) is crucial guidetopharmacology.orgtocris.com. For instance, while this compound has shown effects related to HDAC4 and HDAC5 in muscle and heart, and HDAC5 and HDAC9 in dopaminergic neurons, its specific impact on HDAC7 and HDAC10 requires more detailed investigation tocris.comfrontiersin.org. Further studies employing advanced techniques like CRISPR/Cas9 gene editing or isoform-specific knockdown alongside this compound treatment could help to definitively attribute observed biological effects to the inhibition of particular HDAC isoforms. This would provide a clearer picture of the distinct functions of individual class II HDACs in various physiological and pathological processes.
Translational Research and Potential Clinical Implications
This compound has shown potential in various preclinical models, suggesting possible therapeutic applications. For example, it has demonstrated the ability to ameliorate podocyte injury and reduce proteinuria in a murine model of nephrotic syndrome by inhibiting HDAC IIa and suppressing β-catenin activation frontiersin.org. In the context of neurological disorders, this compound has shown neuroprotective effects in a rat model of Parkinson's disease, reducing forelimb akinesia and protecting dopaminergic neurons researchgate.net. It has also been investigated for its effects on myogenesis and in models of hemorrhagic shock nih.govnih.gov.
However, translating these preclinical findings to clinical applications requires addressing several gaps. The observed off-target effects or mechanisms independent of class IIa catalytic inhibition, as suggested by some studies, need thorough investigation to understand their implications for clinical efficacy and potential side effects nih.gov. Furthermore, the optimal delivery methods and pharmacokinetic profiles for therapeutic use in humans are yet to be established. While some studies have used intraperitoneal or intracerebroventricular administration in animal models, clinically viable routes and formulations need to be developed and tested frontiersin.orgresearchgate.net. Future translational research should focus on rigorous preclinical validation in more complex models, followed by carefully designed clinical trials to assess the safety and efficacy of this compound for specific indications where class II HDAC inhibition is hypothesized to be beneficial.
Exploration of Novel Therapeutic Combinations
Research suggests that combining HDAC inhibitors with other therapeutic agents can yield synergistic effects. For instance, in pancreatic cancer cells, this compound significantly enhanced the growth arrest and cell death induced by MGCD0103, a class I-selective HDACI plos.org. This synergistic interaction was observed in inducing cell death and cooperative induction of p21 plos.orgsemanticscholar.org. This indicates that combining class IIa selective inhibition with inhibition of other HDAC classes or different therapeutic modalities could be a promising strategy.
Future research should explore novel therapeutic combinations involving this compound in various disease models. Potential combinations could include other epigenetic modifiers, chemotherapy agents, targeted therapies, or immunotherapies, as suggested by the broader field of HDAC inhibitor research mdpi.com. Identifying the optimal combinations and understanding the underlying mechanisms of synergy are critical steps. This requires systematic in vitro and in vivo studies to evaluate the efficacy and potential for reduced toxicity compared to monotherapy. Data from such studies could inform the design of future clinical trials investigating combination therapies.
Understanding Long-term Effects and Off-target Activities
While preclinical studies have provided insights into the effects of this compound over relatively short durations, a comprehensive understanding of its long-term effects and potential off-target activities is crucial before clinical application. One study in a stroke model observed that selective class IIa inhibition with this compound increased mortality and lesion volume, in contrast to the beneficial effects of a non-selective HDAC inhibitor, highlighting potential detrimental long-term outcomes in certain contexts nih.gov. Another study suggested that this compound's anti-myogenic activity might be due to off-target actions rather than class IIa HDAC catalytic inhibition nih.gov.
Q & A
Q. What is the primary mechanism of action of MC1568 in modulating histone deacetylase (HDAC) activity, and how does this influence cellular processes such as gene expression?
this compound selectively inhibits class IIa HDACs (e.g., HDAC4, HDAC7) by blocking their catalytic activity without degrading the enzymes. This inhibition increases histone acetylation, leading to chromatin relaxation and upregulation of genes involved in metabolic regulation (e.g., insulin secretion) and cellular differentiation. For example, this compound treatment enhances HDAC4 protein expression and promotes RNA accumulation in cells, as demonstrated via immunoblotting and RNA quantification .
Q. How should researchers design in vitro experiments to assess the dose-dependent effects of this compound on HDAC class IIa isoforms?
- Experimental Design :
- Use a concentration range of 50 nM–10 μM this compound, as validated in studies on LPS-stimulated glial cells .
- Include controls (untreated and vehicle-treated cells) to isolate drug-specific effects.
- Measure HDAC activity via fluorometric assays or Western blotting for acetylated histone markers (e.g., H3K9ac).
- Key Metrics :
- Dose-response curves for HDAC inhibition (IC50 values).
- Time-course analyses (e.g., 24-hour treatment for insulin secretion assays in human islets) .
Q. What are the standard protocols for evaluating this compound’s impact on glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells?
- Methodology :
- Isolate islets from non-diabetic and T2D donors.
- Treat with 1–5 μM this compound for 24 hours.
- Perform GSIS assays using low (2.8 mM) and high (16.7 mM) glucose solutions.
- Quantify insulin via ELISA and normalize to total protein content .
- Data Interpretation :
- This compound enhances GSIS in T2D donor islets (2.5-fold increase) but has minimal effect on non-diabetic islets, indicating context-dependent efficacy .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s effects on cytokine release in LPS-stimulated glial cells be resolved through experimental design adjustments?
- Conflict : this compound reduces TNF-α but increases IL-10 in LPS-treated glial cells, suggesting isoform-specific or time-dependent modulation .
- Resolution Strategies :
- Compare short- vs. long-term exposure (e.g., 6 vs. 24 hours).
- Use isoform-specific HDAC knockdown models (e.g., HDAC7 siRNA) to isolate this compound’s targets.
- Pair cytokine profiling with chromatin immunoprecipitation (ChIP) to link HDAC inhibition to promoter-specific histone acetylation .
Q. What are the methodological considerations for validating HDAC7 as a therapeutic target in T2D using this compound in human islet studies?
- Validation Workflow :
HDAC7 Overexpression : Mimic T2D conditions in β-cells and treat with this compound to assess insulin secretion rescue .
Mitochondrial Function Assays : Measure oxygen consumption rate (OCR) and ATP levels via Seahorse XF Analyzer. This compound restores OCR by 40% in HDAC7-overexpressing cells .
Apoptosis Markers : Quantify caspase-3/7 activity; this compound reduces β-cell death by 60% in T2D models .
- Limitations : Human islet availability and donor variability require normalization to baseline HDAC7 expression levels.
Q. How does this compound modulate β-catenin subcellular localization in podocyte injury models, and what analytical techniques are optimal for tracking this?
- Mechanism : this compound prevents β-catenin nuclear translocation (a marker of injury) in adriamycin-treated podocytes by inhibiting HDAC4/5, as shown via immunofluorescence .
- Analytical Methods :
- Immunohistochemistry : Use antibodies against nuclear vs. cytoplasmic β-catenin.
- Quantitative Imaging : Software-based analysis (e.g., ImageJ) to calculate nuclear/cytoplasmic fluorescence ratios .
Methodological and Ethical Considerations
Q. How should researchers address variability in this compound’s solubility and stability across experimental conditions?
- Solubility : Prepare stock solutions in DMSO (up to 35 mM) and dilute in culture media to ensure final DMSO concentration ≤0.1% .
- Stability : Store powder at -20°C and solutions at -80°C; avoid freeze-thaw cycles .
Q. What ethical guidelines apply to studies using this compound in human-derived tissues (e.g., pancreatic islets)?
- Compliance : Obtain informed consent from donors and approval from institutional review boards (IRBs).
- Data Sharing : Anonymize donor data and adhere to GDPR/HIPAA standards when publishing .
Data Presentation and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Q. How can researchers ensure reproducibility in this compound studies, particularly when using primary cells?
- Best Practices :
- Document passage numbers, culture conditions, and serum batches.
- Include positive/negative controls (e.g., SAHA for pan-HDAC inhibition).
- Deposit raw data and protocols in repositories like Figshare or Zenodo .
Tables
Table 1. Key In Vitro Parameters for this compound Studies
| Parameter | Recommended Value | Evidence Source |
|---|---|---|
| Working Concentration | 50 nM – 10 μM | |
| Treatment Duration | 6–24 hours | |
| Solvent Control | ≤0.1% DMSO | |
| HDAC Selectivity | Class IIa (HDAC4/5/7) |
Table 2. Contradictory Outcomes and Resolutions in this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
